2-Fluoro-5-iodophenylboronic acid
Overview
Description
2-Fluoro-5-iodophenylboronic acid (2-FIPBA) is an important organic compound that has been used in a variety of scientific research applications. It is a versatile reagent that is commonly used in organic synthesis and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
- Researchers have used 2-fluoro-5-iodophenylboronic acid in the synthesis of new heterocyclic compounds containing iodine, oxygen, and boron. This was part of a study to investigate the structure of these compounds using X-ray crystallography, revealing insights into their molecular configuration and potential applications in chemistry (Nemykin et al., 2011).
Fluorescence Quenching Studies
- In a study examining fluorescence quenching, derivatives of this compound, such as 4-fluoro-2-methoxyphenyl boronic acid, were investigated to understand their quenching mechanisms at room temperature. This research is valuable in understanding the photochemical properties of these compounds (H. S. Geethanjali et al., 2015).
Antimicrobial Activity of Boronic Acid Derivatives
- Research focused on synthesizing diiodophenylboronic acid derivatives from this compound revealed that some of these compounds have potent antibacterial and antifungal activities. These findings highlight the potential of these compounds in developing new antimicrobial agents (R. Al‐Zoubi et al., 2017).
Synthesis of Thiophene Derivatives
- A study on the synthesis of thiophene derivatives involved the use of various arylboronic acids, including this compound. This research provided insights into how different substituents on arylboronic acids affect the properties of the synthesized products, which could have implications in medicinal chemistry (H. Ikram et al., 2015).
Development of Anticancer Agents
- In the field of oncology, derivatives of this compound have been studied for their antiproliferative and proapoptotic properties in cancer cells. This research is significant in the search for new anticancer agents (Mateusz Psurski et al., 2018).
Exploring the Chemical Properties of Phenylboronic Compounds
- Another study investigated the influence of fluorine substituents on the properties of phenylboronic compounds, including this compound. This research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including material science and biology (Jan T. Gozdalik et al., 2017).
Tautomeric Cyclization Equilibria Studies
- Research on fluoro-substituted 2-formylphenylboronic acids, related to this compound, explored their tautomeric cyclization equilibria. This study provided insights into the molecular structure and properties of these compounds (K. Kowalska et al., 2016).
Glucose Sensing and Selectivity Improvement
- In a study on glucose sensing, derivatives of this compound were used to improve the selectivity and sensitivity of fluorescent sensors. This research has potential applications in the development of more accurate glucose monitoring systems (Yan-Jun Huang et al., 2013).
Future Directions
The future directions of “2-Fluoro-5-iodophenylboronic acid” could involve its use in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . Additionally, its halogenated derivatives have shown antibacterial and antibiofilm activity against certain Vibrio species, suggesting potential applications in combating bacterial infections .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Fluoro-5-iodophenylboronic acid are not well-documented in the literature. Boronic acids are generally known to interact with various enzymes and proteins. They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .
Cellular Effects
Some boronic acids have been found to exhibit antibacterial and antibiofilm activity .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules containing cis-diols, which could potentially lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to protodeboronation .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various compartments or organelles .
properties
IUPAC Name |
(2-fluoro-5-iodophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDCZSOVJLEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584395 | |
Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866683-41-2 | |
Record name | 2-Fluoro-5-iodophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms of action of FIPBA against Vibrio species?
A1: While the exact mechanism of action of FIPBA is not fully elucidated in the provided research [], the study suggests that FIPBA, along with 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA), can hinder several virulence factors in Vibrio parahaemolyticus. These include:
Q2: What is the significance of FIPBA's antibiofilm activity in the context of food safety?
A2: The research highlights that FIPBA can effectively inhibit biofilm formation by Vibrio parahaemolyticus on the surface of squid and shrimp models []. This is significant because:
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